
Dehydro Amlodipine Besylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydro Amlodipine Besylate, also known as this compound, is a useful research compound. Its molecular formula is C₂₆H₂₉ClN₂O₈S and its molecular weight is 565.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hypertension Management
Dehydro Amlodipine Besylate functions as a calcium channel blocker, which helps in reducing blood pressure by relaxing blood vessels. Its effectiveness has been demonstrated in various studies:
- Clinical Efficacy : A study involving 1,175 hypertensive adults showed that initiation of therapy with Amlodipine, including its dehydro form, resulted in significant reductions in systolic blood pressure (BP) across different cohorts, with adjusted changes ranging from -15.7 mmHg to -17.6 mmHg depending on prior antihypertensive drug use .
- Combination Therapy : this compound is often used in combination with other antihypertensive agents. Research indicates that patients on combination therapy achieve better BP control compared to monotherapy .
Angina Treatment
The compound is indicated for the treatment of both chronic stable angina and vasospastic angina:
- Chronic Stable Angina : In clinical trials, patients receiving Dehydro Amlodipine experienced a notable decrease in angina attacks compared to placebo groups. For instance, one study reported a reduction of approximately four angina attacks per week with Amlodipine treatment versus one attack per week with placebo .
- Vasospastic Angina : The efficacy of Dehydro Amlodipine in treating vasospastic angina has been established through randomized controlled trials, where it significantly reduced the frequency of anginal episodes .
Cardiovascular Outcomes
The use of this compound has been associated with improved cardiovascular outcomes:
- Mortality Reduction : A retrospective study indicated that patients treated with Amlodipine had a significantly lower case fatality rate from COVID-19 compared to those not receiving the drug (6.8% vs. 26.1%) suggesting potential protective cardiovascular benefits .
- Long-term Benefits : Long-term treatment with Dehydro Amlodipine has been linked to reduced risks of myocardial infarction and stroke, underscoring its role in comprehensive cardiovascular risk management .
Off-label Uses
Beyond its primary indications, this compound may also be effective for various off-label uses:
- Diabetic Nephropathy : Recent studies suggest that combining Dehydro Amlodipine with ACE inhibitors or ARBs may enhance renal protection in diabetic patients .
- Raynaud Phenomenon : The drug's vasodilatory properties make it a candidate for treating Raynaud phenomenon, where it can alleviate symptoms by improving blood flow to extremities .
Table 1: Summary of Clinical Trials Involving this compound
Study Type | Population Size | Primary Outcome | Result |
---|---|---|---|
Randomized Control | 800 | Blood Pressure Reduction | Significant reduction (average 12/6 mmHg) |
Observational Study | 1175 | BP Goal Attainment | 39%-45% achievement across cohorts |
Retrospective Analysis | 90 | Mortality Rate in COVID-19 Patients | CFR reduced from 26.1% to 6.8% |
Análisis De Reacciones Químicas
Formation Pathways and Reaction Mechanisms
Dehydro Amlodipine Besylate (C₂₆H₂₉ClN₂O₈S) arises primarily through oxidative and hydrolytic degradation of Amlodipine Besylate. Key pathways include:
Oxidative Degradation
-
H₂O₂ Exposure : Treatment with 3% H₂O₂ in methanol (80:20 v/v) at 80°C for 6 hours degraded 80.1% of Amlodipine Besylate, yielding Dehydro Amlodipine as a primary product .
-
Electrochemical Degradation : Cyclic voltammetry in 0.05 mol/L NaHCO₃ over 9 hours resulted in 66.5% degradation, with Dehydro Amlodipine detected in trace amounts .
Acidic Hydrolysis
-
5 mol/L HCl at 80°C : Degraded 75.2% of Amlodipine Besylate, forming Dehydro Amlodipine alongside other byproducts .
Alkaline Hydrolysis
-
5 mol/L NaOH at 80°C : Complete degradation of Amlodipine Besylate occurred within 6 hours, though Dehydro Amlodipine was not the dominant product under these conditions .
Molecular Identification
-
Parent Compound : 3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate .
Chromatographic Analysis
Condition | Retention Time (min) | Degradation (%) | Method |
---|---|---|---|
3% H₂O₂:MeOH (80:20), 80°C | 14.335, 31.920 | 80.1 | HPLC (UV 237 nm) |
Electrochemical (NaHCO₃, 9 h) | 4.802, 5.023 | 66.5 | LC-MS |
-
LC-MS Parameters :
Hydrolytic Stability
pH | Temperature (°C) | Half-Life (min) | Rate Constant (k, min⁻¹) |
---|---|---|---|
1.0 | 65 | 3.77 | 0.184 |
7.0 | 65 | 1.42 | 0.489 |
13.1 | 65 | 0.30 | 2.293 |
Data from kinetic studies under variable pH and temperature .
-
Photodegradation : Exposure to UV light (366 nm) for 14 days degraded 32.2% of Amlodipine Besylate, with Dehydro Amlodipine as a minor product .
Mechanistic Insights
-
Oxidative Pathway : Loss of the dihydropyridine ring’s hydrogen atoms leads to aromatization, forming the pyridine derivative .
-
Acid-Catalyzed Hydrolysis : Protonation of the ester carbonyl group facilitates nucleophilic attack, yielding dehydro derivatives alongside ester hydrolysis products .
Clinical and Industrial Implications
-
Pharmaceutical Stability : Dehydro Amlodipine is a critical quality attribute in Amlodipine Besylate formulations, necessitating stringent control during manufacturing .
-
Analytical Monitoring : HPLC with UV detection (237 nm) and LC-MS are standard for quantifying degradation products in stability studies .
This synthesis of degradation pathways, structural data, and kinetic profiles underscores the reactive nature of this compound, informing both pharmaceutical development and regulatory compliance.
Propiedades
Fórmula molecular |
C₂₆H₂₉ClN₂O₈S |
---|---|
Peso molecular |
565.04 |
Sinónimos |
2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylic Acid 3-Ethyl 5-Methyl Ester Besylate; Amlodipine Impurity D Besylate; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.